molecular formula C17H36O8P2 B8482595 5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid CAS No. 184225-09-0

5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid

Cat. No. B8482595
Key on ui cas rn: 184225-09-0
M. Wt: 430.4 g/mol
InChI Key: BCMAWZGIQJXYGF-UHFFFAOYSA-N
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Patent
US05962438

Procedure details

Under a nitrogen atmosphere, 60% sodium hydride (2.56 g) was suspended in dry N,N-dimethylformamide (20 ml), and tetraisopropyl methylenebisphosphonate (20.0 g) was added dropwise thereto at room temperature. After stirring for 10 minutes, ethyl bromobutyrate (8.4 ml) was added dropwise thereto and the resulting mixture was stirred at 100° C. for 1 hour. Then, sodium iodide (0.85 g) was added thereto and stirred for 4 hours. Water was added thereto, followed by extraction (twice) with ethyl acetate, and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was dissolved in methanol (50 ml), followed by adding thereto a 2N aqueous sodium hydroxide solution (10 ml), and the resulting mixture was stirred with heating under reflux for 3 hours. The mixture was acidified with 1N hydrochloric acid and extracted with ethyl acetate, and the organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure, and then the residue was purified by a silica gel column chromatography to obtain 5,5-bis(diisopropoxyphosphinoyl)valeric acid (1.88 g, yield 8.7%). 1H-NMR (CDCl3) δ: ppm; 1.34 (12H, d, J=6.3 Hz), 1.34 (12H, d, J=5.9 Hz), 1.8-2.4 (7H, m), 4.7-4.9 (4H, m).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([P:14](=[O:23])([O:19][CH:20]([CH3:22])[CH3:21])[O:15][CH:16]([CH3:18])[CH3:17])[P:4](=[O:13])([O:9][CH:10]([CH3:12])[CH3:11])[O:5][CH:6]([CH3:8])[CH3:7].Br[CH:25]([CH2:31][CH3:32])[C:26]([O:28]CC)=[O:27].[I-].[Na+]>CN(C)C=O.O>[CH:20]([O:19][P:14]([O:15][CH:16]([CH3:18])[CH3:17])([CH:3]([P:4]([O:9][CH:10]([CH3:11])[CH3:12])([O:5][CH:6]([CH3:8])[CH3:7])=[O:13])[CH2:32][CH2:31][CH2:25][C:26]([OH:28])=[O:27])=[O:23])([CH3:22])[CH3:21] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O
Step Three
Name
Quantity
8.4 mL
Type
reactant
Smiles
BrC(C(=O)OCC)CC
Step Four
Name
Quantity
0.85 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 100° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction (twice) with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (50 ml)
ADDITION
Type
ADDITION
Details
by adding
STIRRING
Type
STIRRING
Details
a 2N aqueous sodium hydroxide solution (10 ml), and the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)OP(=O)(C(CCCC(=O)O)P(=O)(OC(C)C)OC(C)C)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 8.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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